Thexylchloroborane

Description

Properties

CAS No. |

75030-54-5 |

|---|---|

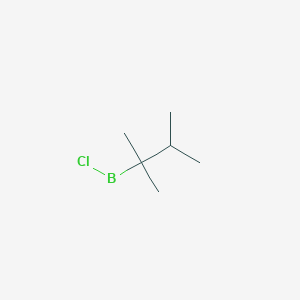

Molecular Formula |

C6H13BCl |

Molecular Weight |

131.43 g/mol |

InChI |

InChI=1S/C6H13BCl/c1-5(2)6(3,4)7-8/h5H,1-4H3 |

InChI Key |

VXHAISUCODIVAX-UHFFFAOYSA-N |

Canonical SMILES |

[B](C(C)(C)C(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Thexylchloroborane and Its Adducts

Preparation of Thexylchloroborane-Lewis Base Complexes

Lewis base complexes of this compound, particularly with dimethyl sulfide (B99878), are stable and convenient to handle, making them common starting points in synthesis.

A primary and direct route to this compound-dimethyl sulfide involves the hydroboration of 2,3-dimethyl-2-butene (B165504) with a monochloroborane-dimethyl sulfide complex (H₂BCl·SMe₂). chempedia.infoscribd.com This reaction provides the stable adduct, which serves as a key reagent for further transformations. chempedia.info The preparation has been confirmed through various studies, highlighting its utility. acs.org this compound-dimethyl sulfide is also used for the hydroboration of other substrates, such as 1-bromo-1-alkynes, often in the presence of a catalyst like boron tribromide. researchgate.net

An alternative pathway for generating the this compound-dimethyl sulfide adduct has also been established. scribd.com This method involves treating thexylborane-dimethyl sulfide with hydrogen chloride (HCl) in a solvent like diethyl ether. scribd.com This approach provides another viable option for accessing the stable Lewis base complex, diversifying the synthetic routes available to chemists. scribd.com

Strategies for Generating Uncomplexed this compound

For certain applications, the uncomplexed form of this compound is required. This species can be prepared by reacting monochloroborane with 2,3-dimethyl-2-butene in a non-coordinating solvent such as methylene (B1212753) chloride. dtic.mil The resulting uncomplexed this compound is a highly regiospecific hydroborating agent for 1-alkenes, comparable in its behavior to other chloroboranes. acs.org For instance, its reaction with 1-octene, followed by oxidation, yields 1-octanol (B28484) with at least 99% isomeric purity. acs.org While the uncomplexed reagent is effective, reductions involving it can sometimes be more sluggish than those with its sulfide complex. rsc.org

Mechanistic Investigations of Thexylchloroborane Mediated Reactions

Kinetics and Rate Studies of Thexylchloroborane Reactivity

Kinetic investigations into reactions involving this compound and its derivatives, particularly this compound-dimethyl sulfide (B99878), have shed light on the factors governing reaction speed and outcome. The architecture of the substrate and the nature of the solvent environment are two critical parameters that dictate the kinetics of these transformations.

The structure of the substrate plays a pivotal role in the kinetics of this compound reactions. Steric and electronic effects inherent to the substrate molecule significantly influence the rate and regioselectivity of the reaction. redalyc.orgredalyc.org In hydroboration reactions, this compound exhibits high regioselectivity, primarily adding the boron atom to the less sterically hindered carbon of a double bond. redalyc.orgredalyc.org This selectivity is enhanced compared to less bulky boranes like diborane (B8814927), as the sterically demanding thexyl group makes it more difficult for the reagent to approach the more substituted carbon atom. redalyc.org

The reactivity of this compound also varies with the functional group present in the substrate. For instance, this compound-dimethyl sulfide is known for the exceptionally facile reduction of acyclic and alicyclic carboxylic acids to aldehydes, often occurring rapidly at room temperature. acs.org In contrast, the reduction of arenecarboxylic acids is considerably slower. acs.org This difference in reactivity allows for the selective reduction of aliphatic carboxylic acid groups in the presence of aromatic ones. acs.org The relative reactivity of this compound-dimethyl sulfide towards common functional groups has been compared to other borane (B79455) reagents, highlighting its unique reaction profile. du.ac.in

The regioselectivity of hydroboration with this compound-dimethyl sulfide has been quantified for various olefin structures. redalyc.orgscielo.org.bo For example, while diborane affords 94% regioselectivity with 1-hexene (B165129), this compound-dimethyl sulfide increases this to 99%. redalyc.orgscielo.org.bo This demonstrates the profound impact of substrate and reagent architecture on the reaction's outcome.

| Substrate | Hydroborating Agent | Regioselectivity (% Boron at less substituted carbon) |

| 1-Hexene | This compound-dimethyl sulfide | 99% |

| 2-Methyl-1-butene | This compound-dimethyl sulfide | 97% |

| 4-Methyl-2-pentene | This compound-dimethyl sulfide | 99% |

| Styrene | This compound-dimethyl sulfide | 99% |

Data compiled from studies on the regioselectivity of various hydroborating agents. redalyc.orgscielo.org.bo

The solvent environment is a crucial factor that can significantly affect the rates of chemical reactions. wikipedia.orglibretexts.orglibretexts.orgtutorchase.comresearchgate.net For reactions involving borane complexes, such as this compound-dimethyl sulfide, the solvent can play a more direct role than simply serving as a medium. researchgate.net this compound is often used as a complex with a Lewis base, like dimethyl sulfide (DMS) or tetrahydrofuran (B95107) (THF). redalyc.orgscielo.org.bo

In such cases, the dissociation of the borane-solvent complex can be a rate-controlling step. researchgate.netresearchgate.net The solvent can compete with the substrate for the borane, thereby regulating the concentration of the free, reactive borane species available for the reaction. researchgate.netresearchgate.net The reaction rate can be dependent on the solvent concentration, as the solvent determines the equilibrium concentration of the free borane. researchgate.net For hydroboration reactions with haloborane-adducts, it has been shown that a prior dissociation of the reagent precedes the reaction with the alkene. researchgate.net

Elucidation of Fundamental Reaction Pathways

Understanding the fundamental pathways of a reaction is key to predicting its products and stereochemical outcome. For this compound, mechanistic studies have focused on hydride transfer processes, the nature of complex association and dissociation, and the analysis of transition state geometries.

The reduction of carbonyl compounds by boranes, including this compound, proceeds through a hydride transfer mechanism. acsgcipr.org The general pathway involves the initial activation of the carbonyl group by the Lewis acidic boron atom. acsgcipr.org This coordination makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Following activation, a hydride ion is transferred from the boron reagent to the carbonyl carbon. acsgcipr.orgyoutube.com This transfer is not of a free hydride ion, but rather occurs from a boron-hydrogen bond acting as the nucleophile. youtube.com The reaction is driven by the high affinity of boron for oxygen. acsgcipr.org In biological systems, the coenzyme NADH can act as a source of hydride in a mechanistically analogous way to reduce carbonyls. libretexts.org In some directed reductions, intramolecular hydride transfer can occur through a well-defined six-membered, chair-like transition state. researchgate.net

Ligand substitution in borane complex chemistry can occur through different mechanistic pathways, primarily categorized as dissociative (D) or associative (A). ionicviper.orgcarleton.ca A dissociative mechanism is a two-step process where a ligand first dissociates from the central metal or boron atom, creating an intermediate with a lower coordination number, which is then attacked by the incoming ligand. carleton.calibretexts.org This pathway is analogous to an SN1 reaction. libretexts.org An associative mechanism also involves two steps, but the incoming ligand first adds to the complex, forming a higher-coordination-number intermediate, from which the leaving group then departs. ionicviper.orgcarleton.ca

For hydroboration reactions involving haloborane-dimethyl sulfide adducts, such as HBCl₂·SMe₂, studies indicate that the reaction proceeds via a dissociative pathway. researchgate.net This involves the prior dissociation of the dimethyl sulfide ligand to generate the reactive, three-coordinate haloborane, which then reacts with the alkene. researchgate.net Given that this compound-dimethyl sulfide is a structurally similar reagent, it is presumed to follow an analogous dissociative mechanism. The rate of such reactions is often influenced by factors that favor the initial dissociation step, such as steric crowding around the boron center. libretexts.org

The stereochemical outcome of reactions involving this compound is rationalized through the analysis of transition state models. In hydroboration, the reaction is known to be a stereospecific syn (or cis) addition, where the boron and hydrogen atoms add to the same face of the double bond. scielo.org.bo This is explained by a four-center transition state where the boron and hydrogen are simultaneously bonded to the two carbons of the alkene. redalyc.orgscielo.org.bo This concerted mechanism involves an initial interaction between the pi electrons of the alkene and the empty p-orbital of the sp²-hybridized boron. redalyc.orgscielo.org.bo

In the enantioselective reduction of ketones, the stereochemistry is determined by the geometry of the transition state, which seeks to minimize steric interactions. uwindsor.cayoutube.com Models often invoke chair-like or boat-like six-membered transition states. researchgate.netuwindsor.cayoutube.com For example, in reductions using chiral borane reagents, the prochiral ketone coordinates to the Lewis acidic boron. The hydride transfer then occurs through a conformation that places the larger substituent on the ketone in a pseudo-equatorial position to avoid steric clashes with the chiral ligands on the boron, leading to the observed stereoselectivity. youtube.com While specific models have been developed for various chiral boranes, the underlying principle of minimizing steric hindrance in a defined transition state is a general feature of asymmetric induction. uwindsor.caharvard.edu The energy required to reach the transition state is the activation energy, and its structure dictates the stereochemical course of the reaction. libretexts.orgwikipedia.org

Comparative Mechanistic Analyses with Related Borane Reagents

The reactivity and selectivity of this compound are best understood through comparative analysis with other borane reagents. Factors such as steric bulk, the electronic effect of substituents on the boron atom, and the nature of the complexing agent all play crucial roles in dictating the mechanistic pathway and reaction outcome. Comparisons with reagents like diborane, thexylborane, and other substituted boranes reveal the unique characteristics of this compound in key transformations such as hydroboration and reduction.

Comparative Regioselectivity in Hydroboration

In the hydroboration of alkenes, this compound-dimethyl sulfide (ThxBHCl·SMe₂) consistently demonstrates exceptionally high regioselectivity, favoring the placement of the boron atom on the less sterically hindered carbon atom. This enhanced selectivity is attributed to the combination of the bulky thexyl group and the electron-withdrawing chlorine atom. A comparative analysis with other borane reagents highlights this advantage. scielo.org.boredalyc.orgresearchgate.net While diborane's regioselectivity is often moderate, and even thexylborane (TB) shows only a marginal improvement in some cases, this compound provides selectivity comparable to or exceeding that of highly hindered reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). scielo.org.boresearchgate.net

For the hydroboration of 1-hexene, diborane places the boron on the terminal carbon 94% of the time. redalyc.org The use of this compound-dimethyl sulfide increases this selectivity to 99%. scielo.org.boredalyc.org This trend is even more pronounced with more sterically demanding alkenes. For instance, with 4-methyl-2-pentene, diborane affords only 57% of the terminal hydroboration product, whereas this compound-dimethyl sulfide achieves 99% selectivity. scielo.org.boresearchgate.net Similarly, for styrene, this compound-dimethyl sulfide provides 99% regioselectivity, a significant improvement over diborane (80%) and thexylborane (95%). scielo.org.boredalyc.orgredalyc.org The data underscores that the combination of steric and electronic effects in this compound is key to its high directing ability. researchgate.net

Data sourced from multiple studies. scielo.org.boredalyc.orgresearchgate.netredalyc.org "N/A" indicates data not available in the cited sources.

Furthermore, the choice of the Lewis base complexed to this compound is critical. Hydroboration of terminal alkenes with this compound-dimethyl sulfide in dichloromethane (B109758) proceeds cleanly to the corresponding dialkylchloroborane. researchgate.net In contrast, using this compound complexed with tetrahydrofuran (THF) or diethyl ether (Et₂O) can lead to complex product mixtures containing trialkylboranes and alkyldichloroboranes, indicating a less controlled reaction. researchgate.net

Comparative Reactivity in Reductions

This compound also exhibits a distinct reactivity profile in the reduction of functional groups when compared to reagents like diborane and thexylborane. du.ac.inacs.org The presence of the chlorine atom significantly modulates its reducing power. While thexylborane reacts rapidly with aldehydes but only slowly with ketones and most other carbonyl groups, this compound-dimethyl sulfide shows enhanced reactivity for certain transformations. du.ac.in

A key application where this compound excels is the selective reduction of carboxylic acids to aldehydes. du.ac.in While other reagents like diborane or even thexylborane tend to reduce carboxylic acids all the way to alcohols, this compound-dimethyl sulfide is considered a reagent of choice for stopping the reduction at the aldehyde stage. du.ac.inacs.org This difference in reactivity stems from the stability of the intermediate formed after the initial hydride transfer, which is less prone to subsequent reduction.

In contrast to its utility with carboxylic acids, this compound is less reactive towards other functional groups. For example, functional groups such as nitriles, epoxides, and aromatic nitro compounds are reduced only slowly by thexylborane, and this trend of low reactivity is generally shared by this compound for these specific groups. du.ac.in

This table represents a generalized comparison of reactivity. du.ac.inacs.org

When compared to chiral borane reagents like B-chlorodiisopinocampheylborane (Ipc₂BCl), the primary difference lies in the application. Ipc₂BCl is specifically designed for asymmetric reductions and hydroborations, where the chiral isopinocampheyl groups induce high levels of enantioselectivity. researchgate.net For instance, it is highly effective in the asymmetric reduction of various ketones, providing alcohols with high enantiomeric excess. researchgate.net this compound, being an achiral reagent, does not provide this stereochemical control. The comparison highlights the specialization of borane reagents, where this compound is valued for its regioselectivity and specific reducing capabilities, while reagents like Ipc₂BCl are employed for asymmetric synthesis.

Advanced Spectroscopic Characterization Techniques in Thexylchloroborane Research

Vibrational Spectroscopy (FT-IR and Raman) in Reaction Profiling

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about molecular vibrations. mt.com They are particularly useful for real-time, in-situ monitoring of chemical reactions, allowing for the tracking of reactants, intermediates, and products by observing their characteristic vibrational frequencies. youtube.comcovalentmetrology.com

In the context of thexylchloroborane research, these techniques can monitor key functional group transformations:

B-H Stretching: The B-H bond in this compound has a characteristic stretching frequency in the IR spectrum. The disappearance of this band indicates the consumption of the reagent during a hydroboration reaction.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in an alkene substrate can be monitored. As the hydroboration proceeds, the intensity of this peak decreases.

B-Cl and B-C Stretching: The formation of new B-C bonds and the presence of the B-Cl bond can also be tracked, providing a comprehensive profile of the reaction progress. mdpi.com

Raman spectroscopy is often advantageous for monitoring reactions in aqueous or highly polar media where water absorption can obscure large regions of the FT-IR spectrum. researchgate.net Furthermore, since symmetric vibrations are often strong in Raman and weak in IR, it can provide complementary data, for instance, on C-C backbone structures. youtube.com

Table 2: Key Vibrational Frequencies for Monitoring this compound Reactions

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| B-H Stretch | Borane-hydrogen | 2400 - 2600 | FT-IR, Raman |

| C=C Stretch | Alkene | 1620 - 1680 | FT-IR, Raman |

| B-Cl Stretch | Boron-chlorine | 800 - 1000 | FT-IR, Raman |

X-ray Diffraction for Solid-State Structural Determination of Boron Compounds

While NMR and vibrational spectroscopy provide invaluable data on solutions, X-ray diffraction (XRD) on single crystals is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov Although this compound itself is a reagent typically used in solution, its stable, crystalline derivatives or products can be analyzed by XRD. researchgate.net For example, if a reaction involving this compound yields a crystalline boronate ester or a coordination complex, its structure can be definitively confirmed. uu.nl This includes precise bond lengths, bond angles, and stereochemical relationships, which are critical for validating mechanistic hypotheses derived from solution-phase studies. numberanalytics.com The structural data obtained from XRD can also provide insights into intermolecular interactions, such as hydrogen bonding or stacking, which govern the crystal packing. nih.gov

Computational Spectroscopic Prediction and Validation

Modern chemical research frequently combines experimental work with computational modeling. Density Functional Theory (DFT) has become a powerful tool for predicting spectroscopic properties. walisongo.ac.id Computational methods can be used to calculate the theoretical NMR chemical shifts (especially for ¹¹B), vibrational frequencies (IR and Raman), and thermodynamic properties of proposed reactants, intermediates, and products in a reaction pathway. nih.gov

These predicted spectra can be compared directly with experimental data. A strong correlation between the calculated and observed spectra provides powerful evidence for the proposed structure of a transient or unstable species that cannot be isolated for more extensive characterization. nih.gov For instance, if multiple reaction pathways are plausible for a this compound reaction, DFT calculations can help determine the most likely intermediates by comparing their calculated ¹¹B NMR shifts with the values observed experimentally.

Applications of Thexylchloroborane in Selective Organic Transformations

Selective Reduction Chemistry Mediated by Thexylchloroborane

This compound exhibits exceptional chemoselectivity in the reduction of various functional groups. This selectivity stems from the steric bulk of the thexyl group and the electronic influence of the chlorine atom, which modulate the reactivity of the borane (B79455).

This compound-methyl sulfide (B99878) complex is a highly effective reagent for the rapid and quantitative reduction of both aldehydes and ketones to their corresponding alcohols. lookchem.com This reduction occurs efficiently under mild conditions, typically in methylene (B1212753) chloride at 0 °C. lookchem.com A key feature of this reagent is its ability to selectively reduce aldehydes in the presence of ketones, a valuable transformation in organic synthesis. tcichemicals.com

Furthermore, this compound demonstrates significant stereoselectivity in the reduction of cyclic ketones. For instance, the reduction of 2-methylcyclohexanone (B44802) with this reagent at -78 °C yields the cis-2-methylcyclohexanol, the thermodynamically less stable isomer, with remarkable purity (99.9% cis). lookchem.com This high degree of stereocontrol is a notable advantage over other reducing agents like diborane (B8814927). lookchem.com In the case of α,β-unsaturated aldehydes, such as cinnamaldehyde, this compound selectively reduces the aldehyde functionality to the corresponding alcohol without affecting the carbon-carbon double bond. lookchem.com

Table 1: Stereoselective Reduction of Cyclic Ketones with this compound

| Ketone | Temperature (°C) | Product | Isomer Ratio (cis:trans) |

|---|---|---|---|

| 2-Methylcyclohexanone | -78 | cis-2-Methylcyclohexanol | 99.9:0.1 |

| Cinnamaldehyde | 0 | Cinnamyl alcohol | N/A (chemoselective) |

Data sourced from a study on the reaction of this compound-methyl sulfide complex with various organic compounds. lookchem.com

A particularly noteworthy application of this compound is the direct, partial reduction of carboxylic acids to aldehydes. acs.org This transformation is typically challenging due to the propensity for over-reduction to the corresponding alcohol. However, this compound-methyl sulfide accomplishes this conversion in good to excellent yields, especially for aliphatic carboxylic acids. researchgate.netresearchgate.net The reaction proceeds rapidly at room temperature in methylene chloride. acs.org

The process involves the initial rapid evolution of one equivalent of hydrogen gas upon reaction of the carboxylic acid with this compound, followed by the reduction to the aldehyde stage. lookchem.com This method is highly chemoselective, tolerating a wide array of other reducible functional groups. researchgate.net For example, it is possible to selectively reduce an aliphatic carboxylic acid in the presence of an aromatic carboxylic acid, as the latter reacts much more slowly. acs.org This selective reduction offers a direct and straightforward route for aldehyde synthesis from readily available carboxylic acids. acs.orgresearchgate.net

Table 2: Reduction of Carboxylic Acids to Aldehydes with this compound

| Carboxylic Acid | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|

| Hexanoic acid | 1 | Hexanal | 98 |

| Pivalic acid | 3 | Pivalaldehyde | 99 |

| Adipic acid half-ester | 1 | Aldehyde ester | 81 (isolated) |

| Benzoic acid | 24 | Benzaldehyde | 92 |

Data compiled from studies on the partial reduction of carboxylic acids with this compound-methyl sulfide. acs.org

This compound-methyl sulfide complex provides a method for the selective deoxygenation of sulfoxides to their corresponding sulfides. lookchem.comacs.org This reduction is highly specific, as other sulfur-containing functional groups such as disulfides, sulfones, and sulfonic acids (which only evolve hydrogen) remain inert under the reaction conditions. lookchem.com The reaction proceeds efficiently, converting both aliphatic and aromatic sulfoxides to sulfides in high yield and purity at 0°C. researchgate.net This chemoselectivity makes this compound a valuable reagent for the reduction of sulfoxides in the presence of other potentially reducible groups. organic-chemistry.org

This compound exhibits a distinct reactivity profile towards a range of other common functional groups, highlighting its utility in chemoselective transformations.

Esters : Esters are generally unreactive towards this compound-methyl sulfide. lookchem.comresearchgate.net Lactones, such as γ-butyrolactone, show only partial reduction under standard conditions. lookchem.com

Amides : Primary amides react to evolve one equivalent of hydrogen, but further reduction is very slow. lookchem.com Tertiary amides are almost completely inert to the reagent. lookchem.comresearchgate.net This lack of reactivity contrasts with the behavior of many other hydride-reducing agents.

Nitriles : The reactivity with nitriles is variable. Aliphatic nitriles like capronitrile are reduced, consuming two equivalents of hydride within 24 hours. In contrast, aromatic nitriles such as benzonitrile (B105546) react much more sluggishly. lookchem.com

Epoxides : Epoxides undergo only partial reduction with this compound. lookchem.com

Other Functional Groups : The reagent shows little to no reactivity with nitro compounds, azoxybenzene (B3421426) (which is slowly reduced), and pyridine (B92270). lookchem.com However, pyridine N-oxide is reduced. lookchem.com

This differential reactivity allows for the selective reduction of aldehydes, ketones, carboxylic acids, and sulfoxides in the presence of esters, amides, and certain other functional groups. lookchem.com

Hydroboration Reactions using this compound as a Reagent

This compound also serves as a hydroborating agent, adding across carbon-carbon double and triple bonds. The steric and electronic properties of the reagent impart a high degree of regioselectivity to these reactions.

This compound is a monohydroborating agent that exhibits exceptional regioselectivity in the hydroboration of alkenes and alkynes. redalyc.org In the hydroboration of alkenes, the boron atom adds preferentially to the less sterically hindered carbon atom of the double bond, a characteristic feature of hydroboration reactions that leads to anti-Markovnikov products upon subsequent oxidation. masterorganicchemistry.comacsgcipr.org The use of this compound can enhance this regioselectivity compared to less substituted boranes. redalyc.orgscielo.org.bo For example, the hydroboration of 1-hexene (B165129) with diborane results in 94% of the boron adding to the terminal carbon, whereas with this compound-dimethyl sulfide, this increases to 99%. scielo.org.bo Similarly, for more sterically hindered alkenes like 4-methyl-2-pentene, the regioselectivity is significantly higher with this compound (99%) compared to diborane (57%). scielo.org.bo

Thexylalkylboranes, formed from the hydroboration of alkenes with this compound, are versatile intermediates in organic synthesis and can be used to prepare a variety of compounds, including unsymmetrical ketones. acs.orgacs.org The hydroboration of alkynes with this compound also proceeds with high regioselectivity, providing access to alkenylboranes that are valuable synthetic intermediates. researchgate.netjst.go.jpjst.go.jp

Table 3: Regioselectivity of Hydroboration with Various Boranes (% Boron Addition to the Less Substituted Carbon)

| Alkene | Diborane | This compound-dimethyl sulfide | 9-BBN |

|---|---|---|---|

| 1-Hexene | 94 | 99 | 99.9 |

| Styrene | 80 | 99 | 98.5 |

| 2-Methyl-1-butene | 99 | 97 | 99.8 |

| 4-Methyl-2-pentene | 57 | 99 | 99.8 |

Data from a comparative study on the regioselectivity of various hydroborating agents. scielo.org.bo

Diastereoselective and Enantioselective Hydroboration Outcomes

The stereochemical outcome of the hydroboration of alkenes with this compound and its derivatives is highly dependent on the nature of the substrate and the specific hydroborating agent employed. This compound itself, being an achiral reagent, primarily engages in diastereoselective hydroboration when the alkene substrate possesses pre-existing stereocenters. The inherent facial bias of the chiral alkene directs the approach of the this compound, leading to the preferential formation of one diastereomer over another.

A notable example of substrate-controlled diastereoselectivity is the hydroboration of acyclic secondary allylic alcohols with the related thexylborane, which yields 1,3-diols with a high degree of anti (or threo) diastereoselection. du.ac.in This outcome is significant as it does not necessitate the use of a protecting group on the allylic alcohol. du.ac.in Similarly, high levels of 1,3-asymmetric induction have been observed in the hydroboration of terminal alkenes that have a substituent at the 2-position and a nearby chiral center. du.ac.in The diastereoselection in these cases is predominantly governed by the nearest chiral center in the substrate molecule. du.ac.in

For achieving enantioselectivity in the hydroboration of prochiral alkenes, chiral derivatives of chloroborane (B76620) are required. While this compound itself is not chiral, the principles of enantioselective hydroboration have been well-established with other chiral boranes, such as those derived from α-pinene (e.g., diisopinocampheylborane, Ipc₂BH, and monoisopinocampheylborane, IpcBH₂). makingmolecules.comnumberanalytics.com These chiral reagents can exhibit remarkable enantioselectivity in the hydroboration of various alkenes. numberanalytics.com More directly relevant is the development of unique chiral chloroborane-internal ether complexes, which have been successfully utilized in asymmetric hydroboration. researchgate.net These crystalline, enantiomerically pure reagents react with prochiral alkenes to produce alcohols with significant enantiomeric excess (ee). researchgate.net Furthermore, the resulting dialkylchloroborane intermediates can often be purified through recrystallization, either directly or as stable ethanolamine (B43304) complexes, to achieve nearly perfect enantiopurity (up to 99.8% ee) in the final alcohol product after oxidation. researchgate.net This strategy highlights a powerful method for asymmetric synthesis, where the stereochemical outcome is controlled by the reagent.

Steric and Electronic Factors Governing Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of hydroboration reactions, including those with this compound, are primarily governed by a combination of steric and electronic factors. redalyc.orgnumberanalytics.combolivianchemistryjournal.org These factors dictate the orientation of the B-H bond addition across the double bond of the alkene.

Steric Effects: Steric hindrance is a dominant factor in determining the regioselectivity of hydroboration. numberanalytics.comnumberanalytics.com The boron atom, being the bulkier part of the B-H bond, preferentially adds to the less sterically hindered carbon atom of the double bond. redalyc.orgbolivianchemistryjournal.org this compound, and particularly its dimethyl sulfide complex, is a sterically demanding reagent. This bulkiness enhances its regioselectivity compared to less hindered boranes like diborane. redalyc.orgredalyc.org For instance, in the hydroboration of 1-hexene, this compound-dimethyl sulfide achieves 99% addition of the boron to the terminal carbon, an improvement over diborane's 94%. redalyc.orgredalyc.org The large thexyl group effectively shields the boron atom, directing its approach to the most accessible position on the alkene.

Electronic Effects: Electronic effects also play a crucial role, generally working in concert with steric effects. numberanalytics.comuwo.ca The B-H bond is polarized with the boron atom being partially positive (δ+) and the hydrogen atom being partially negative (δ⁻). bham.ac.uk In the transition state of the hydroboration reaction, a partial positive charge develops on the more substituted carbon of the alkene, which is better able to stabilize it. uwo.cabham.ac.uk Consequently, the hydridic hydrogen (Hδ⁻) is delivered to the more substituted carbon, and the boron atom (Bδ+) attaches to the less substituted carbon. bham.ac.ukmasterorganicchemistry.com This electronic preference reinforces the anti-Markovnikov regioselectivity observed in hydroboration. masterorganicchemistry.comyoutube.comlibretexts.org

The interplay of these factors allows for precise control over the reaction's outcome. The use of substituted boranes like this compound allows for the fine-tuning of this selectivity.

Below is a table comparing the regioselectivity of this compound-dimethyl sulfide with other borane reagents for the hydroboration of various alkenes, illustrating the influence of both substrate structure and reagent bulk.

| Alkene | Hydroborating Agent | % Boron on Less Substituted Carbon | % Boron on More Substituted Carbon |

|---|---|---|---|

| 1-Hexene | Diborane (BH₃) | 94 | 6 |

| Thexylborane (TB) | 94 | 6 | |

| This compound-dimethyl sulfide | 99 | 1 | |

| 9-BBN | 99.9 | 0.1 | |

| 2-Methyl-1-butene | Diborane (BH₃) | 99 | 1 |

| This compound-dimethyl sulfide | 97 | 3 | |

| 9-BBN | 99.8 | 0.2 | |

| 4-Methyl-2-pentene | Diborane (BH₃) | 57 | 43 |

| Thexylborane (TB) | 66 | 34 | |

| This compound-dimethyl sulfide | 99 | 1 | |

| 9-BBN | 99.8 | 0.2 | |

| Styrene | Diborane (BH₃) | 80 | 20 |

| Thexylborane (TB) | 95 | 5 | |

| This compound-dimethyl sulfide | 99 | 1 | |

| 9-BBN | 98.5 | 1.5 |

Data sourced from references redalyc.orgredalyc.orgscielo.org.bo.

Carbonylation Reactions for Ketone Synthesis via Thexylborane Intermediates

This compound serves as a valuable reagent for the synthesis of ketones from alkenes through a sequence involving hydroboration followed by carbonylation. acs.org This method provides a convergent route to unsymmetrical ketones. bham.ac.ukchempedia.info The process begins with the stepwise hydroboration of two different alkenes with this compound to form a mixed thexyldialkylborane. The bulky thexyl group on the boron atom allows for the controlled, sequential introduction of two different alkyl groups. bham.ac.uk

Once the thexyldialkylborane intermediate is formed, it is subjected to carbonylation by reaction with carbon monoxide. This reaction proceeds through the migration of the alkyl groups from the boron atom to the carbon of the carbon monoxide. ic.ac.uk A critical feature of using thexyl-derived boranes is the low migratory aptitude of the tertiary thexyl group itself, which generally does not participate in the migration process. du.ac.in This ensures that the two introduced alkyl groups are the ones that form the new carbon-carbon bonds of the resulting ketone.

Stepwise Hydroboration: ThxBHCl + Alkene¹ → Thx(R¹)BCl Thx(R¹)BCl + Alkene² → Thx(R¹)(R²)B + HCl

Carbonylation and Oxidation: Thx(R¹)(R²)B + CO → [Intermediate] → R¹-CO-R² (after oxidation)

Yields for ketone synthesis via the carbonylation of thexyldialkylboranes are generally in the range of 50-80%. du.ac.in An alternative to carbonylation for the synthesis of ketones from organoboranes is the cyanidation process, which involves reaction with a cyanide salt followed by electrophilic activation to induce alkyl migration. bham.ac.ukchempedia.info

Stereoselective Formation of Carbon-Carbon Bonds in Organic Synthesis

This compound and its derivatives are instrumental in the stereoselective formation of carbon-carbon bonds, particularly in the synthesis of alkenes with defined stereochemistry. uohyd.ac.in A significant application is the stereospecific synthesis of (E)-disubstituted alkenes. du.ac.in This process involves the reaction of a thexylmonoalkylborane (derived from this compound) with a 1-bromo-1-alkyne. du.ac.in The resulting intermediate, a thexylalkyl(1-bromo-1-alkenyl)borane, undergoes a stereospecific rearrangement upon treatment with sodium methoxide. du.ac.in This rearrangement involves the migration of the alkyl group from boron to the adjacent carbon atom, followed by protonolysis to yield the (E)-alkene in high isomeric purity. du.ac.in

Furthermore, thexylborane intermediates are key in the stereospecific synthesis of trisubstituted alkenes. uohyd.ac.in This is achieved by treating a thexyldialkylborane with an alkynyllithium reagent to form a borate (B1201080) complex. du.ac.in Subsequent alkylation of this complex induces the migration of one of the alkyl groups from boron to the alkyne carbon. du.ac.in This sequence leads to the formation of thexylalkylvinylboranes, which upon hydrolysis, give trisubstituted alkenes. du.ac.in This reaction exhibits high stereoselectivity, with the major product being the isomer where the migrating group and the newly introduced alkyl group are cis to each other. du.ac.in

These methods underscore the utility of this compound as a precursor to organoborane intermediates that can be elaborated through carbon-carbon bond-forming reactions, providing access to structurally complex molecules with a high degree of stereocontrol. uwo.cacureffi.org The ability to form C-C bonds with regio- and stereoselectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. uwo.canumberanalytics.com

Thexylchloroborane in Asymmetric Synthesis Research

Development of Chiral Thexylchloroborane Derivatives

The quest for highly effective chiral reagents has led to the development of various strategies to induce chirality in borane (B79455) reagents. In the context of this compound, this has been primarily achieved through the incorporation of chiral auxiliaries. These auxiliaries, typically derived from readily available natural products, are covalently bound to the boron atom, creating a chiral environment that influences the stereochemical outcome of subsequent reactions.

One notable advancement in this area is the synthesis of enantiomerically pure, internally coordinated alkylchloroborane monomers. These derivatives are designed to have a chiral ligand that not only imparts chirality but also coordinates to the boron atom, enhancing its stability and modifying its reactivity. This internal coordination can lead to more organized transition states in chemical reactions, resulting in higher enantioselectivities.

Inspired by the pioneering work of Herbert C. Brown on chiral organoboranes, researchers have explored the synthesis of this compound derivatives bearing chiral alkoxy or amino groups. For instance, the reaction of this compound with chiral diols or amino alcohols can furnish chiral thexyl(alkoxy)chloroboranes or thexyl(amino)chloroboranes. The selection of the chiral auxiliary is crucial, as its structure directly impacts the steric and electronic nature of the resulting chiral reagent, and consequently, its effectiveness in asymmetric transformations.

While the direct synthesis of a this compound molecule with a chiral center within the thexyl group itself is less common, the modification of thexyl-containing organoboranes with chiral ligands remains the predominant and more flexible approach to generating a diverse array of chiral thexylborane reagents for asymmetric synthesis.

Enantioselective Hydroboration and Reduction Methodologies

Chiral this compound derivatives have proven to be effective reagents in enantioselective hydroboration and reduction reactions, providing access to chiral alcohols and other functionalized molecules with high levels of optical purity.

In enantioselective hydroboration , a chiral thexylborane reagent adds across a prochiral alkene in a stereoselective manner. The bulky thexyl group, in concert with the chiral auxiliary on the boron atom, directs the approach of the alkene to one of its enantiotopic faces, leading to the preferential formation of one enantiomer of the resulting organoborane intermediate. Subsequent oxidation of this intermediate yields the corresponding chiral alcohol. The degree of enantioselectivity is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions.

Enantioselective reduction of prochiral ketones is another key application of chiral this compound derivatives. In these reactions, the chiral borane acts as a stereoselective hydride donor. The mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom, followed by the intramolecular transfer of a hydride ion to the carbonyl carbon. The chiral environment around the boron atom dictates which face of the ketone is attacked, resulting in the formation of a chiral secondary alcohol with a specific stereochemistry. Research in this area has explored the impact of different chiral auxiliaries on the enantiomeric excess (ee) of the alcohol products. For example, novel internally coordinated alkylchloroborane monomers have been investigated for the reduction of ketones, demonstrating the potential for high enantioselectivity.

| Substrate | Chiral Reagent System | Product | Enantiomeric Excess (ee) |

| Prochiral Alkene | Chiral Thexyl(alkoxy)borane | Chiral Alcohol | High |

| Prochiral Ketone | Chiral Thexyl(amino)borane | Chiral Secondary Alcohol | Good to Excellent |

Diastereocontrol in Complex Molecular Architectures

The construction of complex molecules, particularly natural products, often requires precise control over the stereochemistry at multiple chiral centers. This compound and its derivatives have demonstrated significant utility in achieving high levels of diastereocontrol in such synthetic endeavors.

The steric bulk of the thexyl group plays a crucial role in substrate-controlled diastereoselective reactions. When a substrate already possesses one or more chiral centers, the thexylborane reagent can interact with the substrate in a way that favors the formation of one diastereomer over others. This is often achieved by minimizing steric interactions in the transition state. For instance, in the hydroboration of a chiral alkene, the thexylborane will preferentially add to the less hindered face of the double bond, as dictated by the existing stereocenters in the molecule.

Furthermore, chiral this compound derivatives can be employed in reagent-controlled diastereoselective reactions. In these cases, the inherent chirality of the reagent overrides the directing effects of the substrate's stereocenters, allowing for the selective formation of a desired diastereomer that may be difficult to obtain through other methods. This level of control is particularly valuable in the synthesis of polyketides and other natural products with numerous contiguous stereocenters. The ability to fine-tune the structure of the chiral thexylborane reagent provides a powerful tool for chemists to selectively access different diastereomers of a complex target molecule.

Utility in the Synthesis of Chiral Building Blocks

Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. This compound-mediated asymmetric reactions have proven to be a valuable strategy for the efficient preparation of a variety of these crucial intermediates.

Enantioselective hydroboration of simple, prochiral olefins using chiral thexylborane reagents provides a direct route to valuable chiral alcohols. These alcohols can then be further elaborated into a wide range of other functional groups, such as chiral amines, halides, and carboxylic acids, without loss of enantiomeric purity. For example, the asymmetric hydroboration of a terminal alkene can yield a chiral primary alcohol, a versatile synthon for numerous synthetic applications.

Similarly, the enantioselective reduction of prochiral ketones affords chiral secondary alcohols, which are also important building blocks. For instance, the reduction of an aryl methyl ketone can produce a chiral 1-arylethanol, a common structural motif in many biologically active compounds.

The utility of this compound in this context is enhanced by its ability to be used in sequential reactions. For example, a thexylmonoalkylborane, generated in situ from the hydroboration of an alkene with thexylborane, can then be used to hydroborate a second, different alkene, leading to the formation of a mixed thexyldialkylborane. This intermediate can then be transformed into a variety of chiral products, further expanding the scope of chiral building blocks accessible through this methodology.

| Chiral Building Block | Synthetic Method | Precursor |

| Chiral Primary Alcohol | Enantioselective Hydroboration | Terminal Alkene |

| Chiral Secondary Alcohol | Enantioselective Reduction | Prochiral Ketone |

| Chiral Amine | From Chiral Alcohol | Chiral Alcohol |

| Chiral Carboxylic Acid | From Chiral Alcohol | Chiral Alcohol |

Theoretical and Computational Insights into this compound Remain Largely Unexplored

Despite its utility as a hydroborating agent in organic synthesis, a comprehensive theoretical and computational investigation of the chemical compound this compound appears to be limited within publicly accessible scientific literature. Extensive searches for dedicated studies on its reaction pathways, transition states, electronic structure, and reactivity trends using quantum chemical methods have yielded minimal specific results. Consequently, a detailed analysis as outlined in the requested structure cannot be fully furnished at this time.

General computational chemistry principles provide a framework through which the properties and reactivity of this compound can be understood. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, calculating the energetics of transition states, and analyzing electronic structures. Similarly, molecular dynamics simulations could offer insights into the dynamic behavior of this compound in solution and help predict its reactivity. Computational approaches are also adept at dissecting the interplay of steric and electronic effects, which are crucial in determining the selectivity and reactivity of organoboranes.

Future computational studies on this compound would be invaluable in providing a deeper, molecular-level understanding of its behavior and could further refine its application in synthetic chemistry. Such research could explore the following:

Theoretical and Computational Studies of Thexylchloroborane

Steric and Electronic Effects:Computational methods could precisely quantify the steric bulk of the thexyl group and the electronic influence of the chlorine atom, allowing for a systematic understanding of how these factors govern the regioselectivity and stereoselectivity of its reactions.

Until such specific computational research on thexylchloroborane is published, a detailed theoretical article as requested remains speculative.

Future Research Directions and Advanced Applications of Thexylchloroborane

Exploration of Novel Catalytic Systems Incorporating Boron

The electron-deficient nature of boron makes boron-containing compounds, including derivatives of thexylchloroborane, intriguing candidates for catalysis. numberanalytics.comrsc.org Future research is directed towards designing and developing novel catalytic systems that leverage the Lewis acidity of boron to effect a variety of chemical transformations. numberanalytics.com

One area of focus is the development of boron-based catalysts for C-H bond functionalization, a highly sought-after transformation in organic synthesis. rsc.org Such systems could provide a metal-free alternative to traditional transition metal catalysts, offering new pathways for the construction of complex organic molecules. rsc.org The exploration of cooperative catalytic systems, where a boron-based catalyst works in concert with another catalyst, such as a transition metal complex, is also a promising avenue. nih.gov This bimetallic cooperative catalysis can enable highly chemoselective reactions that are not possible with either catalyst alone. nih.gov

Furthermore, the use of boron compounds in photocatalysis and electrocatalysis is an emerging field. The unique electronic properties of organoboron compounds could be harnessed to mediate redox reactions under mild and environmentally friendly conditions. rsc.org Research in this area could lead to the development of new synthetic methodologies for a wide range of applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound and its reactions into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. syrris.comnih.govnoelresearchgroup.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. syrris.comvapourtec.commt.com

The application of flow chemistry to reactions involving organoboranes, including those derived from this compound, can enable transformations that are difficult or dangerous to perform in batch. nih.gov For example, the precise temperature and residence time control in flow reactors can allow for the generation and use of unstable intermediates. nih.gov

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions. nih.govnoelresearchgroup.com These systems can perform numerous experiments in a short period, systematically varying reaction conditions to identify the optimal parameters. nih.gov The integration of in-situ analytical techniques, such as FTIR spectroscopy, provides real-time data on reaction progress, enabling rapid optimization and control. mt.com The combination of computer-aided synthesis planning with automated flow systems has the potential to revolutionize the way organic molecules are synthesized, making the process more efficient and accessible. mit.edu

Development of Sustainable and Green Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methods. researchgate.netunep.orgresearchgate.net this compound and other organoboranes have the potential to play a significant role in this area. chemistryforsustainability.org The high atom economy of many organoborane reactions, such as hydroboration, aligns well with the goals of green chemistry. acs.org

Future research will focus on developing catalytic and more environmentally benign methods for the synthesis and application of this compound. This includes the use of greener solvents, the development of recyclable catalysts, and the design of processes that minimize waste generation. researchgate.netresearchgate.net For instance, the use of biomass-derived materials as supports for boron-based catalysts is an area of active investigation. mdpi.com

Advanced Computational Design of Boron-Containing Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of chemical compounds. nih.govresearchgate.net In the context of this compound and other boron-containing reagents, computational studies can provide valuable insights into reaction mechanisms, stereochemical outcomes, and the electronic properties that govern their reactivity. nih.govresearchgate.networktribe.com

Future research will increasingly rely on advanced computational methods to design new boron-containing reagents with tailored properties. frontiersin.org By modeling the transition states of reactions, chemists can predict which reagent will be most effective for a particular transformation. researchgate.net This in silico design process can significantly accelerate the discovery of new reagents and catalysts, reducing the need for extensive experimental screening. frontiersin.org

For example, DFT calculations can be used to study the thermodynamics and kinetics of various reactions involving this compound, helping to elucidate the factors that control its selectivity. nih.gov This understanding can then be used to design new reagents with enhanced reactivity or selectivity. The development of more accurate and efficient computational methods, potentially incorporating machine learning and artificial intelligence, will further enhance the power of computational design in the field of organoboron chemistry. frontiersin.orgarxiv.org This synergy between experimental and computational chemistry holds great promise for the future development of novel and highly effective boron-based synthetic tools. frontiersin.org

Q & A

Q. What are the standard synthetic protocols for preparing Thexylchloroborane, and what purity criteria are essential for its use in subsequent reactions?

this compound is typically synthesized via alkylation of borane precursors followed by halogenation. Key steps include controlled addition of thexyl groups to boron halides under inert conditions (e.g., Schlenk line or glovebox) to prevent hydrolysis. Purity is validated using ¹¹B NMR (to confirm absence of boroxines) and mass spectrometry (to verify molecular weight). Critical purity criteria include ≥98% chemical purity and <0.5% residual solvents (e.g., THF), as impurities can alter reactivity in hydroboration reactions .

Q. How should researchers characterize this compound’s structural integrity and stability under varying storage conditions?

Characterization involves:

- Spectroscopic analysis : ¹H/¹¹B NMR to monitor decomposition (e.g., B-Cl bond cleavage).

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Moisture sensitivity tests via controlled exposure to humidity, with reactivity monitored over time. Storage recommendations include anhydrous conditions at −20°C in sealed ampules under argon .

Q. What are the primary applications of this compound in organic synthesis, and how do its steric properties influence reactivity?

this compound is widely used in hydroboration reactions for terminal alkenes due to its steric bulk, which minimizes over-alkylation. The thexyl group’s hindrance enhances regioselectivity by favoring anti-Markovnikov addition. Comparative studies show >90% selectivity in simple alkenes, though electron-deficient substrates may require modified conditions (e.g., Lewis acid additives) .

Advanced Research Questions

Q. How can reaction conditions for this compound-mediated hydroboration be optimized to achieve high regioselectivity in complex substrates (e.g., conjugated dienes)?

Optimization involves:

- Solvent effects : Polar aprotic solvents (e.g., DCM) improve solubility but may reduce selectivity; nonpolar solvents (hexane) favor steric control.

- Temperature gradients : Lower temperatures (−78°C) favor kinetic control, while higher temperatures (25°C) promote thermodynamic products.

- Substrate pre-coordination : Adding catalytic Lewis acids (e.g., TiCl₄) to pre-organize substrates. Systematic Design of Experiments (DoE) frameworks are recommended to evaluate variable interactions .

Q. What methodologies resolve contradictions in reported reaction yields or mechanistic pathways for this compound in cross-coupling reactions?

Contradictions arise from variations in substrate purity, moisture levels, or catalytic systems. Resolution strategies include:

- Replication studies : Reproducing literature protocols with strict moisture/oxygen exclusion.

- In-situ monitoring : Using IR or Raman spectroscopy to track intermediate formation.

- Computational modeling : DFT calculations to compare proposed transition states with experimental outcomes (e.g., Hammett plots for electronic effects) .

Q. How can researchers design experiments to probe the mechanistic role of this compound in enantioselective catalysis?

Mechanistic studies require:

- Isotopic labeling : ¹⁰B/¹¹B isotopic substitution to trace boron’s role in stereochemical outcomes.

- Kinetic isotope effects (KIE) : Comparing reaction rates with isotopically labeled substrates.

- Chiral HPLC/MS : To correlate boron-centered chirality with product enantiomeric excess (ee). Collaborative teams with expertise in synthetic, analytical, and computational chemistry are critical for multidisciplinary validation .

Q. What strategies mitigate this compound’s air sensitivity during large-scale applications without compromising reactivity?

Strategies include:

- Microfluidic reactors : Enabling precise reagent mixing under inert conditions.

- Stabilizing additives : Tris(pentafluorophenyl)borane as a co-catalyst to reduce moisture sensitivity.

- Encapsulation : Polymer matrices (e.g., polystyrene-supported boronates) for controlled release. Pilot-scale trials should prioritize safety protocols and real-time monitoring of exothermic side reactions .

Data Analysis and Reporting Guidelines

- Comparative data tables (e.g., solvent vs. yield/selectivity) should be included in supplementary materials, referencing primary literature .

- Contradictory results must be discussed in the context of experimental variables (e.g., purity, instrumentation), with recommendations for replication .

- Ethical reporting : Disclose all synthetic attempts (successful/failed) to aid reproducibility, per IUPAC guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.